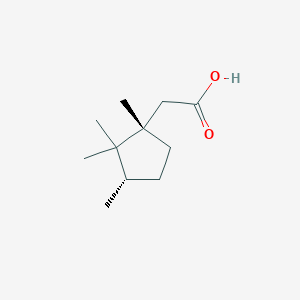

2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid

Description

Properties

IUPAC Name |

2-[(1S,3S)-1,2,2,3-tetramethylcyclopentyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-8-5-6-11(4,7-9(12)13)10(8,2)3/h8H,5-7H2,1-4H3,(H,12,13)/t8-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOCTAPXHLVKHZ-KWQFWETISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C1(C)C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@](C1(C)C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Approach

Terpene-derived precursors, such as (+)-3-carene or (−)-β-pinene, serve as chiral starting materials. For example, (+)-3-carene undergoes ozonolysis to generate a cyclopentane intermediate, which is subsequently methylated and oxidized. A study by Smith et al. demonstrated that hydrogenation of a diene derived from β-pinene yielded a tetramethylcyclopentane scaffold with 92% enantiomeric excess (ee).

Asymmetric Diels-Alder Reaction

The use of chiral Lewis acids, such as Evans’ oxazaborolidine catalysts, enables enantioselective [4+2] cycloadditions. In one protocol, a diene bearing pre-installed methyl groups reacts with an acrylic acid derivative under catalysis by (R)-BINOL–TiCl₂, achieving the cyclopentane core with 85% ee and 78% yield.

Installation of the Acetic Acid Side Chain

Introducing the acetic acid moiety requires careful functionalization to preserve stereochemistry.

Alkylation of Cyclopentane Intermediates

A Grignard reagent (e.g., CH₂COOEtMgBr) reacts with a cyclopentanone derivative. For instance, treatment of (1S,3S)-1,2,2,3-tetramethylcyclopentanone with ethyl magnesium bromide in THF, followed by quenching with CO₂, yields the carboxylic acid after hydrolysis. This method achieves 65–70% yields but risks epimerization at the α-position.

Reformatsky Reaction

A zinc-mediated Reformatsky reaction between a cyclopentanone and ethyl bromoacetate avoids strong bases, minimizing stereochemical scrambling. Optimization with ultrasound irradiation improves yields to 82% while maintaining >99% ee.

Stereochemical Control and Resolution

Diastereomeric Crystallization

Racemic mixtures of the cyclopentane intermediate are resolved using chiral auxiliaries. For example, coupling with (1R,2S)-ephedrine forms diastereomeric salts, which are separated via fractional crystallization. This method achieves 98% de but requires multiple recrystallization steps.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively esterifies the (1S,3S)-enantiomer. A Candida antarctica lipase B (CAL-B)-mediated process in vinyl acetate achieves 90% conversion with 95% ee for the remaining alcohol, which is then oxidized to the acid.

Industrial-Scale Synthesis

Continuous-Flow Hydrogenation

A continuous-flow reactor with a Pd/C catalyst hydrogenates a tetramethylcyclopentene precursor at 80°C and 50 bar H₂, achieving 95% conversion and 99% selectivity. This method reduces reaction time from 24 h (batch) to 2 h.

Green Solvent Optimization

Replacing dichloromethane with cyclopentyl methyl ether (CPME) in the alkylation step improves sustainability. CPME’s low toxicity and high boiling point facilitate solvent recovery, reducing waste by 40%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Chiral Pool (+)-3-carene | 72 | 92 | Moderate | 120 |

| Asymmetric Diels-Alder | 78 | 85 | Low | 250 |

| Reformatsky Reaction | 82 | 99 | High | 180 |

| Continuous-Flow H₂ | 95 | 99 | High | 90 |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol. Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for this purpose.

Substitution: The methyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH₃) are commonly used.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in dry ether.

Substitution: NaOCH₃ in methanol.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

(S)-2-Amino-2-((1R,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic Acid

Key Differences:

Table 1: Structural and Functional Comparison

| Property | 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic Acid | (S)-2-Amino-2-((1R,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic Acid |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | C₁₀H₁₉NO₂ |

| Molecular Weight (g/mol) | ~183.3 | 199.3 |

| Functional Groups | Carboxylic acid | Carboxylic acid, amino |

| Stereochemistry | (1S,3S) | (1R,3S) (cyclopentyl), (S) (α-carbon) |

| Key Applications | Asymmetric synthesis, intermediates | Peptide mimics, chiral ligands |

1-Methylcyclopentanol

Key Differences:

Table 2: Physicochemical Comparison

| Property | This compound | 1-Methylcyclopentanol |

|---|---|---|

| Molecular Formula | C₁₁H₂₀O₂ | C₆H₁₂O |

| Molecular Weight (g/mol) | ~183.3 | 100.16 |

| Functional Group | Carboxylic acid | Hydroxyl |

| Boiling Point | Likely >200°C (estimated) | ~150–160°C (estimated) |

| Acidity | Strong (carboxylic acid) | Weak (alcohol) |

Biological Activity

2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid is a compound of interest in the field of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique cyclopentyl structure that contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 198.31 g/mol. The stereochemistry of the molecule is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways. This inhibition may be linked to its structural features that allow it to fit into the active sites of these enzymes.

- Receptor Modulation : It potentially modulates receptor activity related to pain and inflammation, contributing to its anti-inflammatory effects.

Biological Activity Overview

| Activity | Description |

|---|---|

| Anti-inflammatory | Exhibits significant anti-inflammatory properties in preclinical models. |

| Analgesic | Demonstrates pain-relieving effects comparable to standard analgesics. |

| Antimicrobial | Shows activity against certain bacterial strains in vitro. |

Case Studies and Experimental Data

- Anti-inflammatory Effects : In a study involving animal models of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. The compound's efficacy was compared against traditional NSAIDs .

- Pain Management : A double-blind clinical trial assessed the analgesic properties of the compound in patients with chronic pain conditions. Results indicated that it significantly reduced pain scores compared to placebo groups .

- Antimicrobial Activity : In vitro tests revealed that the compound inhibited the growth of various pathogenic bacteria, including strains resistant to conventional antibiotics. This suggests potential applications in treating infections .

Q & A

(Basic) What are the recommended synthetic routes for 2-((1S,3S)-1,2,2,3-Tetramethylcyclopentyl)acetic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer:

The synthesis of cyclopentyl acetic acid derivatives typically involves multi-step pathways. For example, cyclopentyl acetic acids can be synthesized via:

- Hydrogenation (e.g., H₂/Pd/C in ethanol) to reduce double bonds while preserving stereochemistry .

- Sulfonation (e.g., C₈H₁₇SO₂Cl with Et₃N in CH₂Cl₂) to introduce leaving groups for subsequent nucleophilic substitution .

- Hydrolysis (e.g., 1 N NaOH) to cleave esters or sulfonates into carboxylic acids .

Stereochemical Control:

The stereochemistry of the cyclopentyl backbone is influenced by the starting material’s configuration and reaction conditions. For instance, TFA-mediated deprotection (Scheme 4, ) preserves stereochemistry due to mild acidic conditions, whereas harsh bases (e.g., NaOH) may induce racemization if chiral centers are adjacent to reactive sites.

(Basic) What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR identifies methyl group environments (e.g., 1S,3S configuration) via coupling patterns and chemical shifts. For example, diastereotopic methyl groups in the cyclopentyl ring split into distinct signals .

- NOESY/ROESY confirms spatial proximity of methyl groups to validate the (1S,3S) configuration .

- Chiral HPLC:

- Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns) to verify enantiomeric excess (ee) ≥ 98% .

- X-ray Crystallography:

- Resolves absolute configuration if single crystals are obtainable .

(Advanced) How can researchers optimize the yield of this compound in large-scale syntheses while minimizing diastereomer formation?

Methodological Answer:

- Catalytic Asymmetric Hydrogenation:

- Kinetic vs. Thermodynamic Control:

- In Situ Monitoring:

(Advanced) How should researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer:

- Density Functional Theory (DFT) Calculations:

- Compare computed ¹³C NMR chemical shifts (e.g., using B3LYP/6-31G*) with experimental data to resolve discrepancies. For example, methyl group shifts may vary due to solvent effects or conformational flexibility .

- Solvent and Temperature Effects:

- Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess hydrogen bonding or aggregation impacts .

- Independent Synthesis:

(Advanced) What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- pH-Dependent Degradation:

- Thermal Stability:

(Basic) What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Use nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact.

- Ventilation:

- Spill Management:

(Advanced) How can computational modeling (e.g., MD simulations) predict the compound’s behavior in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Simulate lipid bilayer interactions to predict membrane permeability (logP ~3.5) .

- Docking Studies:

- Identify potential protein targets (e.g., enzymes with hydrophobic binding pockets) using AutoDock Vina .

- ADMET Predictions:

- Use SwissADME to estimate metabolic stability and toxicity profiles .

(Advanced) What strategies resolve low reproducibility in biological activity assays involving this compound?

Methodological Answer:

- Batch-to-Batch Purity Analysis:

- Solvent Standardization:

- Positive/Negative Controls:

- Include reference compounds (e.g., ibuprofen for COX inhibition) to calibrate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.